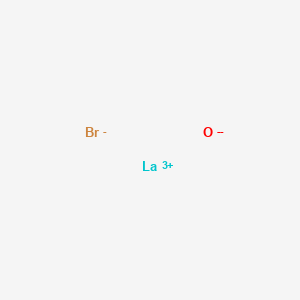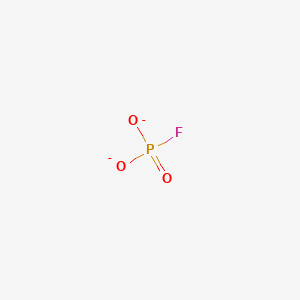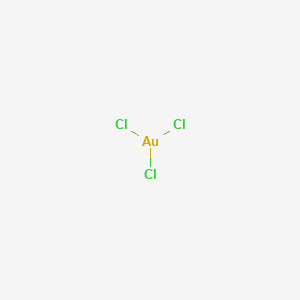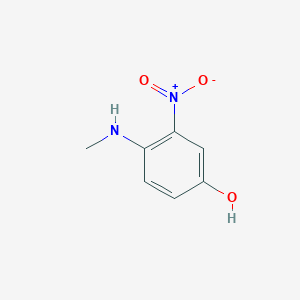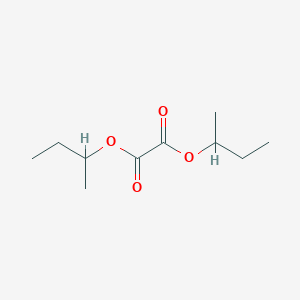
Phenethylamine, N-(p-chlorobenzylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethylamine, N-(p-chlorobenzylidene)-, also known as PCB, is a chemical compound that has been widely used in scientific research. PCB is a derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. PCB has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
科学的研究の応用
Phenethylamine, N-(p-chlorobenzylidene)- has been widely used in scientific research, especially in the field of medicinal chemistry. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use as a drug molecule due to its ability to interact with various biological targets. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Phenethylamine, N-(p-chlorobenzylidene)- has also been studied for its potential use as a diagnostic tool in medical imaging.
作用機序
Phenethylamine, N-(p-chlorobenzylidene)- interacts with various biological targets in the body, including receptors and enzymes. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to interact with the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to interact with the sigma-1 receptor, which is a protein that plays a role in the regulation of various cellular functions such as calcium signaling and cell survival.
生化学的および生理学的効果
Phenethylamine, N-(p-chlorobenzylidene)- has been shown to have various biochemical and physiological effects in the body. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have neuroprotective effects, which can help prevent damage to neurons in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
実験室実験の利点と制限
Phenethylamine, N-(p-chlorobenzylidene)- has several advantages for lab experiments, including its stability, solubility, and availability. Phenethylamine, N-(p-chlorobenzylidene)- is stable under various conditions and can be easily synthesized in large quantities. Phenethylamine, N-(p-chlorobenzylidene)- is also soluble in various solvents, which makes it easy to use in various experiments. However, Phenethylamine, N-(p-chlorobenzylidene)- also has some limitations, including its potential toxicity and limited selectivity for specific biological targets.
将来の方向性
There are several future directions for the study of Phenethylamine, N-(p-chlorobenzylidene)-. One possible direction is the development of new synthesis methods that can improve the yield and purity of Phenethylamine, N-(p-chlorobenzylidene)-. Another possible direction is the study of the pharmacokinetics and pharmacodynamics of Phenethylamine, N-(p-chlorobenzylidene)- in the body, which can help determine its potential use as a drug molecule. Additionally, the study of Phenethylamine, N-(p-chlorobenzylidene)-'s interaction with other biological targets can help identify new therapeutic applications for this compound.
合成法
Phenethylamine, N-(p-chlorobenzylidene)- can be synthesized using various methods, including the reaction of p-chlorobenzaldehyde with phenethylamine in the presence of a catalyst. The reaction results in the formation of Phenethylamine, N-(p-chlorobenzylidene)-, which can be purified using various methods such as recrystallization or column chromatography. Phenethylamine, N-(p-chlorobenzylidene)- can also be synthesized using other methods such as the reaction of p-chlorobenzaldehyde with benzylamine or the reaction of p-chlorobenzaldehyde with 2-phenylethylamine.
特性
CAS番号 |
13540-95-9 |
|---|---|
製品名 |
Phenethylamine, N-(p-chlorobenzylidene)- |
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChIキー |
DXEDQNQOYVPKRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



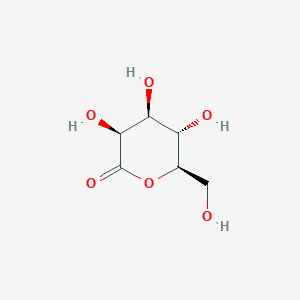
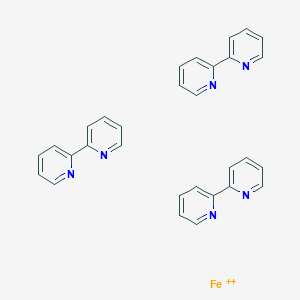
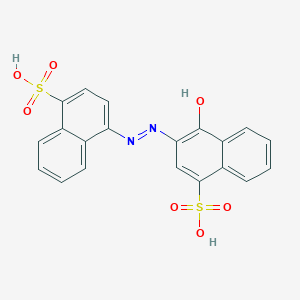
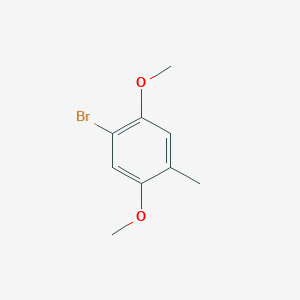
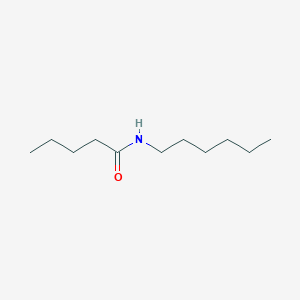
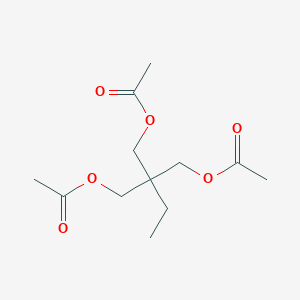
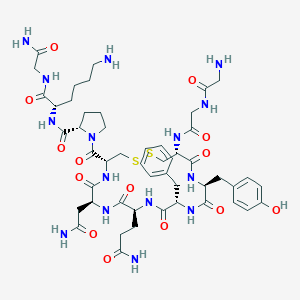
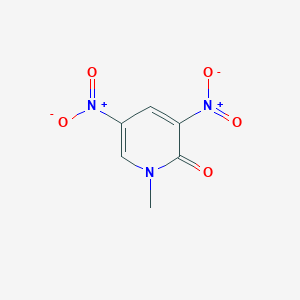
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
